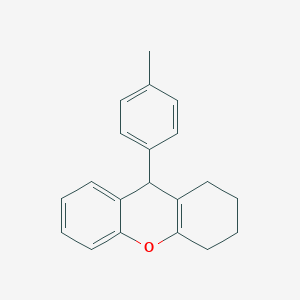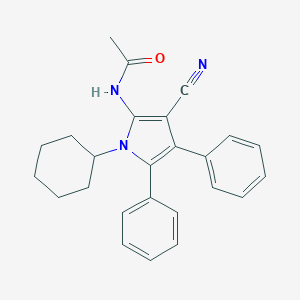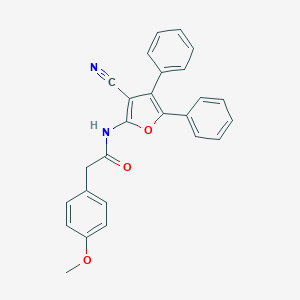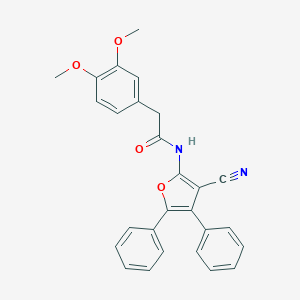![molecular formula C12H11NO3S B376177 (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 642474-13-3](/img/structure/B376177.png)
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic molecule belonging to the thiazolidinedione class. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The structure of this compound features a thiazolidine ring, a methoxyphenyl group, and a methylidene linkage, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source. For instance, 2-aminothiazole can be reacted with acetic anhydride to form the thiazolidine ring.
Introduction of the Methylidene Group: The methylidene group is introduced by a condensation reaction between the thiazolidine ring and an aldehyde. In this case, 4-methoxybenzaldehyde is used to introduce the (4-methoxyphenyl)methylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential anti-inflammatory and antidiabetic properties. It acts on various biological pathways, influencing the activity of enzymes and receptors involved in inflammation and glucose metabolism.
Medicine
In medicine, derivatives of thiazolidinediones, including this compound, are explored for their potential use in treating conditions such as diabetes and cancer. Their ability to modulate insulin sensitivity and inhibit cancer cell proliferation makes them promising candidates for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its chemical stability and reactivity make it suitable for large-scale synthesis and formulation into various products.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism. By activating PPARs, the compound can enhance insulin sensitivity and reduce inflammation. Additionally, its interaction with other cellular proteins and enzymes can lead to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione with both antidiabetic and anti-inflammatory effects.
Uniqueness
Compared to these similar compounds, (5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione offers unique structural features such as the methoxyphenyl group and the specific configuration of the methylidene linkage. These differences can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-11(14)10(17-12(13)15)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLLWWODNPCCK-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B376094.png)

![4-(4-Bromophenyl)-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B376099.png)
![1-(4-chlorophenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B376102.png)
![4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B376104.png)
![2-[(Z)-1-(4-bromophenyl)ethylideneamino]oxy-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B376105.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[(1-phenylethylidene)amino]oxy}acetamide](/img/structure/B376108.png)
![5-(4,5-dibromo-2-furyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B376111.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[(1-phenylethylidene)amino]oxy}acetamide](/img/structure/B376112.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B376113.png)

![Ethyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B376117.png)
